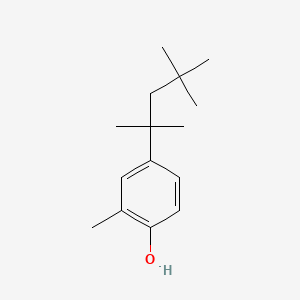

2-Methyl-4-tert-octylphenol

描述

Background on Alkylphenolic Compounds as Environmental Contaminants

Alkylphenolic compounds, a class of synthetic chemicals, have become ubiquitous environmental contaminants due to their extensive use in a wide array of industrial and consumer products. nih.govaku.edu.tr These substances are key components in the manufacturing of detergents, paints, herbicides, pesticides, emulsifiers, and plastics. nih.govaku.edu.tr Their widespread application leads to their release into the environment through various pathways, including industrial and municipal wastewater effluents. nih.govresearchgate.net

Once in the environment, alkylphenolic compounds and their derivatives, such as alkylphenol ethoxylates (APEOs), can persist and accumulate in different environmental compartments, including water, sediment, and the atmosphere. nih.govresearchgate.net A significant concern associated with these compounds is their classification as endocrine-disrupting compounds (EDCs). nih.govaku.edu.tr EDCs can interfere with the endocrine systems of wildlife and humans, potentially leading to adverse health effects. aku.edu.tr Research has demonstrated that exposure to certain alkylphenols can induce toxic, estrogenic, and even carcinogenic effects in both aquatic and terrestrial organisms. aku.edu.tr

The environmental fate of these compounds is complex. While some degradation occurs, certain breakdown products can be more persistent and toxic than the parent compounds. service.gov.uknih.gov For instance, the biodegradation of APEOs during sewage treatment can lead to the formation of more harmful alkylphenols like nonylphenol and octylphenol (B599344). service.gov.uk This has led to a geographical disparity in contamination levels, with regions like Europe showing higher historical contamination compared to North America, although levels have been decreasing in recent decades in developed countries. nih.govresearchgate.net

Significance of 2-Methyl-4-tert-octylphenol in Environmental and Health Research

Within the broad class of alkylphenols, this compound holds particular significance for environmental and health research. While much of the focus has been on its isomer, 4-tert-octylphenol (B29142), due to its widespread commercial use and recognized endocrine-disrupting properties, this compound is also an important compound to study. ospar.orgoekotoxzentrum.ch Its presence in the environment, often as part of isomeric mixtures of octylphenol, necessitates a thorough understanding of its specific environmental behavior and toxicological profile.

Context of Anthropogenic Release and Associated Environmental Concerns

The primary route of entry for this compound and other alkylphenols into the environment is through anthropogenic activities. nih.govresearchgate.net Industrial processes that utilize these compounds are major sources of release. For instance, 4-tert-octylphenol, a closely related isomer, is primarily used as an intermediate in the production of phenol (B47542)/formaldehyde resins and in the manufacture of octylphenol ethoxylates. ospar.org These ethoxylates are then used in a variety of products, including industrial detergents, surfactants, cleaners, adhesives, and paints. industrialchemicals.gov.au

Wastewater treatment plants (WWTPs) play a critical role in the environmental fate of these compounds. While WWTPs can reduce the concentrations of some alkylphenolic compounds, the degradation of APEOs in these facilities can lead to the formation of more persistent and toxic alkylphenols. service.gov.ukoecd.org These degradation products are then released into surface waters through effluent discharge. service.gov.uk Consequently, environmental contamination by alkylphenolic compounds is predominantly a result of point source discharges of APEOs and their breakdown products. service.gov.uk

The environmental concerns associated with the release of these compounds are multifaceted. Their persistence in the environment means they can accumulate in sediments, posing a long-term risk to aquatic ecosystems. service.gov.uk The endocrine-disrupting properties of octylphenols can lead to adverse effects on aquatic life, including the feminization of male fish and reproductive impairments. aku.edu.tromicsonline.org Furthermore, the detection of these compounds in drinking water sources raises concerns about potential human exposure and long-term health effects. health.state.mn.usmdpi.com

Overview of Current Research Trajectories and Key Academic Challenges

Current research on this compound and related alkylphenols is focused on several key areas. A primary trajectory is the continued monitoring of their presence and concentrations in various environmental compartments, including water, sediment, and biota. nih.govnih.gov This is essential for understanding the extent of contamination and for assessing the effectiveness of regulatory measures.

Another critical area of research is the investigation of the toxicological effects of these compounds, particularly their endocrine-disrupting activity. aku.edu.trhealth.state.mn.us Researchers are exploring the mechanisms by which these chemicals interfere with hormonal signaling pathways and the potential consequences for reproductive and developmental health in both wildlife and humans. health.state.mn.usnih.gov This includes studies on the effects of low-dose, long-term exposure, which may be more relevant to real-world environmental scenarios. mdpi.com

The development of more effective and sustainable methods for the removal of alkylphenolic compounds from wastewater and drinking water is also a major research focus. nih.gov This includes exploring advanced oxidation processes, bioremediation, and the use of novel materials for adsorption.

Despite significant progress, several academic challenges remain. One challenge is the need for a more comprehensive understanding of the environmental fate and transport of the various isomers of octylphenol, including this compound. oekotoxzentrum.ch Additionally, there is a need for more research on the combined effects of exposure to mixtures of alkylphenols and other environmental contaminants, as this reflects a more realistic exposure scenario. nih.gov Finally, elucidating the full spectrum of potential health effects in humans resulting from chronic exposure to low levels of these compounds remains a significant and complex challenge for the scientific community. nih.gov

Detailed Research Findings

The following tables provide a summary of key data related to this compound and its isomers.

Table 1: Physicochemical Properties of 4-tert-Octylphenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O | PubChem nih.gov |

| Molecular Weight | 220.35 g/mol | PubChem nih.gov |

| CAS Number | 2219-84-3 | PubChem nih.gov |

| Log Kow | 5.3 | PubChem nih.gov |

Table 2: Environmental Occurrence of Alkylphenolic Compounds

| Environmental Compartment | Compound | Concentration Range | Location | Source |

|---|---|---|---|---|

| Water | Nonylphenol di-ether carboxylate (NP2EC) | Up to 30.62 µg/L | Llobregat catchment area, Spain | PubMed nih.gov |

| Sediment | Nonylphenol di-ether carboxylate (NP2EC) | Up to 535 ng/g | Llobregat catchment area, Spain | PubMed nih.gov |

Information on the Environmental Fate of this compound is Limited

Following a comprehensive search of available scientific literature and environmental data, it has been determined that there is a significant lack of specific information regarding the environmental occurrence, distribution, and fate of the chemical compound This compound (CAS No. 2219-84-3).

The majority of environmental research in this chemical class has focused extensively on the structurally related and more commercially significant isomer, 4-tert-octylphenol (CAS No. 140-66-9). While data for 4-tert-octylphenol is abundant across various environmental compartments and degradation pathways, these findings cannot be directly and accurately attributed to this compound due to differences in chemical structure.

The primary information available for this compound is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to notifications made to the European Chemicals Agency (ECHA), the substance is classified with the hazard statement H413: May cause long lasting harmful effects to aquatic life . nih.govguidechem.com This classification suggests potential persistence and toxicity in aquatic environments, but it is not supported by published field or laboratory studies detailing its specific environmental behavior.

Data regarding the detection of this compound in aquatic ecosystems, sediment, soil, or biota is not available in the public domain based on the searches conducted. Furthermore, no studies detailing its environmental persistence, specific biodegradation mechanisms, or degradation pathways were identified. The U.S. Environmental Protection Agency (EPA) lists its status under the Toxic Substances Control Act (TSCA) as "inactive," which may contribute to the scarcity of environmental research. nih.gov

Due to the absence of detailed and scientifically verified data for this compound, it is not possible to generate the requested article with scientifically accurate content for the specified outline sections.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKCNMUCTREDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062273 | |

| Record name | 4-tert-Octyl-o-cresol (kent to verify) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-84-3 | |

| Record name | 2-Methyl-4-tert-octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-tert-octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Octyl-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Octyl-o-cresol (kent to verify) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,3,3-tetramethylbutyl)-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X7WG8GU66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fate

Environmental Persistence and Degradation Pathways

Biodegradation Mechanisms

Aerobic Microbial and Fungal Degradation Processes

Under aerobic conditions, several microbial and fungal species have demonstrated the ability to degrade 4-tert-octylphenol (B29142), a closely related and often co-occurring compound. The yeast Candida rugopelliculosa RRKY5 has been shown to utilize 4-tert-octylphenol, with optimal degradation occurring at 30°C and a pH of 5.0. nih.gov In one study, the maximum biodegradation rate constant was 0.107 per day, corresponding to a minimum half-life of 9.6 days. nih.gov

The ascomycetous fungus Thielavia sp. HJ22 is also efficient at breaking down alkylphenols, achieving 100% removal of 4-tert-octylphenol within 8 hours of incubation. researchgate.net Similarly, three bacterial strains, including Sphingobium fuliginis, have been shown to completely degrade 4-tert-octylphenol within five days in spiked sediments under aerobic conditions. oekotoxzentrum.ch

Identification and Characterization of Biodegradation Products

The microbial degradation of 4-tert-octylphenol proceeds through various metabolic pathways, leading to the formation of several intermediate products. Studies on Candida rugopelliculosa RRKY5 revealed three different degradation mechanisms involving both the branched alkyl side chain and the aromatic ring. nih.gov These pathways include phenolic ring hydroxylation and alkyl chain oxidation. nih.gov

For Thielavia sp. HJ22, the degradation of 4-tert-octylphenol has been reported to produce hydroquinone (B1673460). mdpi.com In the case of the bacterial strains studied in spiked sediments, hydroquinone and a potential octylhydroquinone were identified as intermediate metabolites. oekotoxzentrum.ch The photodegradation of 4-tert-octylphenol can also yield 4-tert-octylcatechol as a predominant product. researchgate.net

| Degradation Process | Microorganism/Process | Identified Biodegradation Products |

| Aerobic Degradation | Candida rugopelliculosa RRKY5 | Products of phenolic ring hydroxylation and alkyl chain oxidation nih.gov |

| Aerobic Degradation | Thielavia sp. HJ22 | Hydroquinone mdpi.com |

| Aerobic Degradation | Bacterial strains (including Sphingobium fuliginis) | Hydroquinone, octylhydroquinone oekotoxzentrum.ch |

| Photodegradation | UV and VUV radiation | 4-tert-octylcatechol researchgate.net |

Anaerobic Degradation Limitations and Implications

In contrast to aerobic conditions, the anaerobic degradation of 4-tert-octylphenol is significantly limited. oekotoxzentrum.ch Studies have shown that under anaerobic conditions, the removal of 4-tert-octylphenol is minimal, with only a slight reduction observed over extended periods. oekotoxzentrum.ch For instance, in one experiment, only 9.8% to 13.9% of the compound was removed within 21 days. oekotoxzentrum.ch This limited anaerobic breakdown has important environmental implications, as it suggests that 4-tert-octylphenol can persist in anoxic environments such as deep sediments and sludge. service.gov.ukoekotoxzentrum.ch However, recent research indicates that weak electrical stimulation in microbial electrolysis cells (MECs) can significantly enhance the anaerobic degradation of 4-tert-octylphenol, increasing the degradation rate from 26.7% to 96.3% over a 6-day period. researchgate.net

Photodegradation Kinetics and Mechanisms

Photodegradation represents another significant pathway for the removal of 2-Methyl-4-tert-octylphenol from the environment. The process can occur through direct absorption of light or via advanced oxidation processes.

Direct Photolysis Under Various Wavelengths (UV, VUV)

Direct photolysis, the breakdown of a chemical by direct absorption of light, is a potential degradation pathway for 4-tert-octylphenol, although its effectiveness is considered negligible under normal environmental conditions. service.gov.uk However, under controlled laboratory settings using specific wavelengths, its degradation can be observed.

Studies have shown that both ultraviolet (UV) and vacuum ultraviolet (VUV) irradiation can degrade 4-tert-octylphenol in aqueous solutions. researchgate.net VUV radiation (combining 184.9 nm and 253.7 nm wavelengths) is significantly more effective than UV radiation (253.7 nm) alone. researchgate.netu-szeged.hu In one comparative study, 93.5% of 4-tert-octylphenol was decomposed after 20 minutes of VUV radiation, while only 49.5% was degraded under UV radiation for the same duration. researchgate.net The degradation under UV radiation is thought to be initiated by the photoejection of an electron from the excited 4-tert-octylphenol molecule. In contrast, VUV photolysis may also involve the direct cleavage of the C-C bond. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading persistent organic pollutants like 4-tert-octylphenol. researchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can rapidly and non-selectively oxidize organic compounds. mdpi.comfrontiersin.org

Several AOPs have been successfully applied for the degradation of 4-tert-octylphenol:

Fe(III)-photoinduced oxidation: In the presence of Fe(III) under UV irradiation (λ = 365 nm), 4-tert-octylphenol (2.4 × 10⁻⁵ M) was completely degraded within 45 minutes. researchgate.net The process involves the generation of hydroxyl radicals and resulted in about 70% mineralization after 50 hours. researchgate.net

H₂O₂/UV: This process has been shown to effectively degrade 4-tert-octylphenol. mdpi.com In one study, complete degradation of an octylphenol (B599344) polyethoxylate surfactant was achieved within 2-3 minutes using the H₂O₂/UV-C process. nih.gov

TiO₂ photocatalysis: Titanium dioxide (TiO₂) acts as a photocatalyst under UV irradiation to generate reactive oxygen species. scholarsportal.info The degradation efficiency of 4-tert-octylphenol increased from 88% to 91.2% in 45 minutes when a spiral photoreactor system was coated with a TiO₂ thin film. scholarsportal.info This process led to 28.3% mineralization of the compound in the same timeframe. scholarsportal.info

Ozonation: While specific data for this compound was not found in the provided results, ozonation is a well-established AOP for the degradation of various organic pollutants. mdpi.com

| Advanced Oxidation Process | Conditions | Degradation/Mineralization Results |

| Fe(III)-photoinduced oxidation | UV irradiation (365 nm), [Fe(III)] = 1.2 x 10⁻³ M, pH 3.5 researchgate.net | 100% degradation in 45 min; ~70% mineralization in 50 h researchgate.net |

| H₂O₂/UV | UV-C irradiation nih.gov | Complete degradation of a related compound in 2-3 minutes nih.gov |

| TiO₂ photocatalysis | Spiral photoreactor with TiO₂ film scholarsportal.info | 91.2% degradation in 45 min; 28.3% mineralization in 45 min scholarsportal.info |

Influence of Environmental Factors on Photodegradation Efficiency

The efficiency of photodegradation is influenced by several environmental factors:

pH: The pH of the solution can significantly affect the rate of photodegradation. For Fe(III)-photoinduced oxidation, the optimal pH was found to be 3.5. researchgate.net For direct photolysis, pH exhibited different influences on the degradation under UV and VUV radiation. researchgate.net The degradation of other pharmaceuticals by VUV has been shown to be optimal at a neutral pH. scispace.com

Light Intensity: The rate of photolysis is dependent on light intensity. researchgate.net Studies on the photodegradation of 4-t-octylphenol in Antarctic waters showed that its degradation increased with irradiance. publish.csiro.au

Natural Water Constituents: The presence of other substances in natural water can either enhance or inhibit photodegradation. For instance, the presence of nitrate (B79036) has been shown to significantly accelerate the photodegradation of 4-tert-octylphenol. researchgate.net Conversely, the presence of substances that scavenge hydroxyl radicals, such as bicarbonate, can decrease the efficiency of AOPs. scispace.com

Characterization of Photolytic Transformation Products (e.g., 4-tert-octylcatechol, phenol)

The photodegradation of 4-tert-octylphenol in aqueous solutions primarily occurs through reactions with hydroxyl radicals and direct absorption of UV light. rsc.orgrsc.org Studies involving UV irradiation have identified several transformation products.

The primary mechanism of direct photolysis is believed to involve the photoejection of an electron from the excited state of the molecule, which leads to the formation of a 4-tert-octylphenoxyl radical. rsc.orgrsc.org This reactive intermediate can then undergo further reactions. One of the main identified degradation products is 4-tert-octylcatechol. rsc.orgrsc.org In the presence of oxygen, the rate of this phototransformation increases. rsc.org

When degradation is enhanced by processes that generate hydroxyl radicals, such as the use of a hydrogen peroxide/UV system, 4-tert-octylcatechol is also a key product. rsc.orgrsc.org Another product, 2-hydroxy-5-tert-octylbenzoquinone, has also been identified under these conditions, which may be formed from the subsequent oxidation of 4-tert-octylcatechol. rsc.orgrsc.org In some experiments, dimeric structures and, more rarely, phenol (B47542) have also been detected as minor byproducts of the degradation process. rsc.org

Bioaccumulation and Bioconcentration Potential in Ecosystems

The lipophilic nature of octylphenols, indicated by a high octanol-water partition coefficient (log Kow), suggests a potential for accumulation in the fatty tissues of organisms. oekotoxzentrum.chnih.gov

Uptake and Tissue Distribution in Aquatic Organisms

Studies on aquatic organisms have confirmed that 4-tert-octylphenol is taken up from the water and distributed among various tissues. In fish, alkylphenols are readily absorbed, primarily through the gills. researchgate.net

Research on rainbow trout (Oncorhynchus mykiss) showed that after exposure, residues of 4-tert-octylphenol reached a steady state in the whole fish within four days. The highest concentrations of residues were found in the bile, liver, and intestine. In these tissues, the compound was largely metabolized into glucuronide conjugates of both the parent compound and t-octylcatechol. However, the parent compound, 4-tert-octylphenol, was found to accumulate in fat, with a significant bioconcentration factor (BCF).

Similarly, experiments with killifish (Oryzias latipes) determined a whole-body BCF of 261. researchgate.net The differences in BCF values across various studies and species can be attributed to factors like metabolic capacity and exposure conditions. researchgate.net

Table 1: Bioconcentration Factors (BCF) of 4-tert-octylphenol in Various Fish Species and Tissues

Trophic Transfer Potential within Food Webs

The potential for a chemical to be transferred up the food chain (trophic transfer) is a key consideration in its environmental risk profile. For 4-tert-octylphenol, studies have investigated its bioaccumulation and biomagnification in aquatic food webs.

Research conducted in the Gulf of Gdańsk examined the concentrations of 4-tert-octylphenol in various organisms, from phytoplankton to fish. This study confirmed the possibility of bioaccumulation within the food web. While the compound was detected across different trophic levels, the biomagnification factor (BMF) was generally low, suggesting that it does not significantly biomagnify in the same way as some persistent organic pollutants. For instance, the BMF for fish predators was calculated to be 1.

Although 4-tert-octylphenol does bioaccumulate in individual organisms, current evidence suggests its potential for strong biomagnification through the aquatic food web is limited. oekotoxzentrum.ch

Table 2: Bioaccumulation and Trophic Transfer Factors for 4-tert-octylphenol in a Marine Food Web

BCF = Bioconcentration Factor; BAF = Bioaccumulation Factor; BMF = Biomagnification Factor. Data derived from studies in the Gulf of Gdańsk.

Ecotoxicological Impacts and Endocrine Disruption in Non Human Organisms

Mechanisms of Ecotoxicity and Endocrine Interference

2-Methyl-4-tert-octylphenol, along with its parent compound 4-tert-octylphenol (B29142), can exert its toxic effects through several mechanisms at the molecular and cellular levels. These include binding to hormone receptors, altering gene expression, and causing broader cellular disturbances.

Estrogen Receptor Binding and Activation

4-tert-octylphenol (4-t-OP), a closely related compound, demonstrates the ability to bind to estrogen receptors (ERs), specifically ERα and ERβ. omicsonline.orgnih.gov This interaction mimics the action of natural estrogens, leading to the activation of estrogenic signaling pathways. nih.gov In vitro studies have shown that 4-tert-octylphenol can compete with estradiol (B170435) for binding to estrogen receptors, although with a weaker affinity than the natural hormone. researchgate.net For instance, the binding affinities for the estrogen receptor, as indicated by Ki concentrations, are in the micromolar range for 4-tert-octylphenol, compared to the nanomolar range for 17-β-estradiol. researchgate.netoup.com This binding can trigger a cascade of downstream events, including the induction of estrogen-responsive genes. omicsonline.org

In zebrafish embryos, exposure to 4-t-OP led to a significant increase in the mRNA expression levels of ERα and ERβ2, indicating that it acts as an estrogen mimic with a high binding affinity for both receptors. omicsonline.orgaquapublisher.com Similarly, studies in MCF7 breast cancer cells revealed a high correlation between the gene expression profiles induced by estradiol and those induced by 4-tert-octylphenol. nih.gov

Disruption of Androgen and Other Steroid Hormone Signaling Pathways

Beyond its estrogenic activity, 4-tert-octylphenol has been shown to interfere with androgen receptor (AR) signaling. researchgate.netnih.gov Computational molecular docking simulations have revealed that 4-tert-octylphenol can bind to the androgen receptor, sharing several interacting amino acid residues with the native ligand, testosterone. nih.gov This suggests that the compound has the potential to block or interfere with the binding of endogenous androgens, potentially leading to dysfunction in androgen-dependent processes. researchgate.netnih.gov

Furthermore, some studies indicate that 4-tert-octylphenol can exhibit a weak affinity for the progesterone (B1679170) receptor, suggesting a broader impact on steroid hormone signaling pathways. researchgate.netoup.com The interference with these critical pathways can lead to adverse effects on the reproductive systems of both males and females in various animal species. nih.gov

Alterations in Gene Expression and Protein Synthesis

Exposure to 4-tert-octylphenol can lead to significant changes in gene expression and protein synthesis in non-human organisms. In zebrafish embryos, for example, exposure to 4-t-OP resulted in the suppression of several transcription factors crucial for cardiovascular development, including NKX2.7, hand2, Tbx2, and Tbx5. omicsonline.org

In a study on 3T3-L1 adipocytes, octylphenol (B599344) was found to increase the steady-state levels of resistin mRNA in a concentration- and time-dependent manner. physiology.org This effect was mediated through the estrogen receptor and the Erk signaling pathway. physiology.org Conversely, octylphenol was observed to reduce the expression of leptin mRNA in adipose tissues. physiology.org In mice liver, low-dose exposure to 4-tert-octylphenol was found to upregulate the mRNA and protein levels of enzymes involved in pyrimidine (B1678525) and purine (B94841) synthesis, such as cytidine (B196190) deaminase (Cda) and serine hydroxymethyltransferase 1 (Shmt1), indicating a disturbance in nucleic acid and amino acid metabolism. nih.gov

General Cellular and Molecular Perturbations

The endocrine-disrupting activities of compounds like 4-tert-octylphenol can lead to a range of cellular and molecular disturbances. nih.gov These chemicals can interfere with steroidogenic enzymes, further disrupting hormone balance. nih.gov In neuronal progenitor cells of offspring mice, 4-tert-octylphenol has been shown to induce apoptosis and reduce cell proliferation by decreasing the levels of mitotic markers. chemsrc.com

Exposure to 4-tert-octylphenol can also lead to oxidative stress. Studies in fish have shown that octylphenol can induce oxidative stress-mediated neurotoxicity. allresearchjournal.com Furthermore, exposure to 4-tert-octylphenol has been linked to alterations in the expression of genes related to cellular stress, such as heat shock proteins, in fish. aquapublisher.com

Impacts on Aquatic Biota

The ecotoxicological effects of this compound and its parent compound are particularly evident in aquatic environments, where they can impact a wide range of organisms, especially fish.

Fish Species (e.g., Danio rerio, catfish, sand goby)

Danio rerio (Zebrafish) have been extensively used as a model organism to study the effects of 4-tert-octylphenol. Exposure of zebrafish embryos to this compound has been shown to cause significant cardiovascular defects, including a decreased heart rate. omicsonline.orgaquapublisher.com This is linked to the suppression of key transcription factors involved in heart development. omicsonline.org Furthermore, adult zebrafish exposed to 4-tert-octylphenol have exhibited reproductive effects, such as a decline in the ovary somatic index in females and a reduction in testis somatic index in males. aquapublisher.comnih.gov

In African sharptooth catfish (Clarias gariepinus), studies have indicated that octylphenol has a greater toxic effect than nonylphenol, affecting hematological enzymes and leading to significant impairment of metabolism and physiology. aquapublisher.com

The sand goby (Pomatoschistus minutus) has also been identified as a species susceptible to the effects of 4-tert-octylphenol. allresearchjournal.comoekotoxzentrum.ch Laboratory studies have demonstrated that prolonged exposure can lead to toxicity and induce markers of estrogenic exposure. oekotoxzentrum.ch Research on the impacts of estrogenic compounds on sand gobies has shown impaired urogenital papilla development in males. researchgate.net

Table 1: Effects of 4-tert-octylphenol on Gene Expression in Various Organisms

| Organism | Tissue/Cell Type | Gene(s) Affected | Observed Effect |

|---|---|---|---|

| Zebrafish (Danio rerio) | Embryo | ERα, ERβ2 | Increased mRNA expression omicsonline.orgaquapublisher.com |

| Zebrafish (Danio rerio) | Embryo | NKX2.7, hand2, Tbx2, Tbx5 | Suppressed expression omicsonline.org |

| Mouse | 3T3-L1 Adipocytes | Resistin | Increased mRNA expression physiology.org |

| Mouse | Adipose Tissue | Leptin | Reduced mRNA expression physiology.org |

| Mouse | Liver | Cda, Shmt1 | Increased mRNA and protein levels nih.gov |

Table 2: Documented Impacts of 4-tert-octylphenol on Fish Species

| Fish Species | Life Stage | Observed Impact |

|---|---|---|

| Zebrafish (Danio rerio) | Embryo | Cardiovascular defects, decreased heart rate omicsonline.orgaquapublisher.com |

| Zebrafish (Danio rerio) | Adult Female | Declined ovary somatic index aquapublisher.comnih.gov |

| Zebrafish (Danio rerio) | Adult Male | Reduced testis somatical index nih.gov |

| African Sharptooth Catfish (Clarias gariepinus) | Not specified | Impairment of metabolism and physiology aquapublisher.com |

| Sand Goby (Pomatoschistus minutus) | Not specified | Toxicity and indices of oestrogenic exposure oekotoxzentrum.ch |

Article on this compound Cannot Be Generated Due to Lack of Specific Ecotoxicological Data

A comprehensive article on the ecotoxicological impacts of the chemical compound This compound (CAS 2219-84-3) , as specified by the provided outline, cannot be generated at this time. Extensive research has revealed a significant lack of detailed scientific studies focusing on the specific environmental and biological effects of this particular isomer.

The majority of available ecotoxicological research, including studies on endocrine disruption, reproductive alterations, and ecosystem impacts, pertains to the related but structurally distinct isomer, 4-tert-octylphenol (CAS 140-66-9) . While both are alkylphenols, their differing molecular structures—the addition of a methyl group at the '2' position on the phenol (B47542) ring for the requested compound—mean that their biological and toxicological properties cannot be assumed to be identical. Adhering to strict scientific accuracy, it would be inappropriate to extrapolate data from 4-tert-octylphenol to describe the effects of this compound.

The available information for this compound is currently limited to general hazard classifications. According to aggregated notifications to the European Chemicals Agency (ECHA), the compound is classified as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4" guidechem.comnih.gov. This classification corresponds to the hazard statement: "May cause long lasting harmful effects to aquatic life" nih.gov.

However, this classification does not provide the specific data required to populate the detailed subsections of the requested article, such as:

Reproductive system development and function alterations

Physiological and behavioral disturbances

Population-level consequences

Impacts on specific aquatic invertebrates

Effects on terrestrial ecosystems

Without dedicated research studies on this compound, a thorough and scientifically accurate article that strictly adheres to the requested outline cannot be written.

Impacts on Terrestrial Ecosystems and Organisms

Plant Growth and Root Development Responses (e.g., Gypsophila elegans)

The phytotoxicity of 4-tert-octylphenol (4-t-OP), a close isomer of this compound, has been investigated, with notable effects on plant growth and development. Studies using the annual flowering plant baby's breath (Gypsophila elegans) have demonstrated that exposure to 4-t-OP can significantly inhibit both root and shoot elongation. nih.govmdpi.com

Dose-response experiments have established that the inhibitory effects of 4-t-OP on G. elegans are concentration-dependent. Significant inhibition of both root and shoot growth has been observed at various concentrations, underscoring the potential for this chemical to alter plant population structures in contaminated environments. nih.govmdpi.com

Effects of 4-tert-octylphenol on Gypsophila elegans Growth

| Study Focus | Organism | Observed Effect | Key Finding | Citation |

|---|---|---|---|---|

| Selective Toxicity | Gypsophila elegans | Reduced average length of the longest roots (>98th percentile). | Did not affect the mean root size of the overall seedling population but selectively impacted the most vigorous individuals. | researchgate.net |

| Dose-Response | Gypsophila elegans | Inhibition of root and shoot elongation. | Selectively inhibited elongation in fast-growing seedlings; slow-growing seedlings were found to be more sensitive based on ED50 values. | nih.gov |

| General Phytotoxicity | Gypsophila elegans | Significant inhibition of both root and shoot elongation. | Demonstrates clear dose-response curves for inhibition at the mean population level. | mdpi.com |

Soil Microbial Community Dynamics

The introduction of this compound and its isomers into terrestrial environments can alter the dynamics of soil microbial communities. These communities are vital for nutrient cycling and the decomposition of organic matter. nih.gov While 4-tert-octylphenol (4-t-OP) is considered inherently biodegradable, its presence can cause shifts in the composition and function of soil microflora.

Microbial degradation is a key process for eliminating 4-t-OP from the environment. mdpi.com Studies have identified specific bacteria and fungi capable of using this compound as a carbon source, leading to their enrichment in contaminated soils. researchgate.netacs.org For example, research on granular sludge demonstrated that gamma-proteobacteria and bacillus were the major species involved in the degradation of 4-t-OP. In another study using microbial electrolysis cells, the bacterial genera Stenotrophomonas, Chryseobacterium, and Dokdonella were identified as key functional bacteria in the degradation process. researchgate.net Similarly, the fungus Umbelopsis isabellina has shown the ability to biodegrade and detoxify 4-t-OP. nih.govmdpi.com

The presence of 4-t-OP can influence microbial activity. While some microorganisms are inhibited by its toxicity, others that are capable of its degradation can thrive, thus altering the community structure. acs.orgresearchgate.net For instance, the degradation of octylphenol polyethoxylates (OPEOs), which break down into octylphenols, was found to be dominated by Pseudomonas spp. in soil slurries. researchgate.net The process of biodegradation is influenced by environmental factors such as pH and the initial concentration of the pollutant, with higher concentrations generally leading to slower degradation rates. The interaction between plant roots and microbes can also play a significant role, as the rhizosphere of plants like Phragmites australis can harbor bacteria (Stenotrophomonas sp. and Sphingobium spp.) that effectively degrade 4-t-OP. acs.org This indicates a complex interplay between the contaminant, soil microorganisms, and surrounding vegetation.

Microorganisms Involved in 4-tert-octylphenol Degradation

| Microorganism Type | Identified Genera/Species | Environment/Study Type | Citation |

|---|---|---|---|

| Bacteria | Pseudomonas spp. | Soil Slurry | researchgate.net |

| Bacteria | Stenotrophomonas sp., Sphingobium spp. | Rhizosphere Sediment (Phragmites australis) | acs.org |

| Bacteria | gamma-proteobacteria, bacillus | Granular Sludge | |

| Bacteria | Stenotrophomonas, Chryseobacterium, Dokdonella | Microbial Electrolysis Cell | researchgate.net |

| Fungus | Umbelopsis isabellina | Lab Culture | nih.govmdpi.com |

| Fungus | Thielavia sp. | Lab Culture | researchgate.net |

Human Health Implications and Toxicological Research

Mammalian Toxicokinetics and Metabolism

Toxicokinetic studies examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. Research in mammalian models, primarily rodents, has provided key insights into how 4-t-OP is processed.

Absorption: Following oral administration in rats, 4-t-OP is rapidly absorbed from the gastrointestinal tract. nih.gov However, its oral bioavailability appears to be relatively low and can vary based on the vehicle used for administration and the sex of the animal. nih.govresearchgate.net

Distribution: Once absorbed, 4-t-OP distributes to various tissues. Studies in rats have found the highest concentrations in adipose tissue, liver, and kidneys following oral exposure. nih.govresearchgate.net The compound has also been detected in reproductive tissues, confirming its potential to reach target sites for endocrine disruption. nih.gov

Excretion: 4-t-OP is eliminated from the body relatively quickly. The elimination half-life in rat blood has been reported to be between approximately 5 and 17 hours for males and 8 to 38 hours for females, depending on the study. nih.govresearchgate.net Due to its rapid metabolism and excretion, urinary levels of 4-t-OP are considered indicative of recent exposure. iiab.me

| Parameter | Finding | Animal Model | Reference |

|---|---|---|---|

| Absorption | Rapid from gastrointestinal tract | Wistar Rats | nih.gov |

| Oral Bioavailability | 2% - 10% (in one study) | Wistar Rats | nih.gov |

| Oral Bioavailability | 26% - 55% (depending on sex) | Sprague-Dawley Rats | researchgate.net |

| Distribution | Highest concentrations in fat, liver, kidney | Wistar & Sprague-Dawley Rats | nih.govresearchgate.net |

| Elimination Half-life (Blood) | ~5.2 hours (IV administration) | Wistar Rats | nih.gov |

| Elimination Half-life (Blood) | 5 - 37.9 hours (oral, depending on sex) | Sprague-Dawley Rats | researchgate.net |

The biotransformation of 4-t-OP primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions, which facilitate its detoxification and excretion.

Phase I Metabolism (Hydroxylation): Before undergoing Phase II conjugation, a portion of 4-t-OP is first metabolized by Phase I enzymes. In perfused rat liver studies, hydroxylation of the parent compound has been observed as a preliminary step. nih.govepa.gov

Phase II Metabolism (Glucuronidation and Sulphation): The principal metabolic pathway for 4-t-OP in mammals is conjugation, particularly glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid molecule to the phenol (B47542) group, increasing its water solubility and facilitating its elimination in urine and bile.

Glucuronidation: This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). In vitro studies using rat liver fractions have demonstrated that 4-t-OP undergoes extensive glucuronidation. nih.gov Research on human liver microsomes has identified UGT2B7 and UGT2B15 as the primary isoforms responsible for this metabolic step. nih.gov The kinetics of 4-t-OP glucuronidation show significant variability between species (e.g., humans, monkeys, rats, and mice) and also between enzymes present in the liver versus the intestine. nih.gov

Sulphation: In addition to glucuronidation, sulphation has also been identified as a Phase II conjugation pathway for 4-t-OP in in vitro rat liver models. nih.gov

Metabolic Saturation and Enzyme Inhibition

The metabolism of 4-tert-octylphenol involves several enzymatic pathways, primarily in the liver. A portion of 4-tert-octylphenol undergoes hydroxylation, which is then followed by glucuronidation epa.gov. This process is a common detoxification pathway for xenobiotic compounds. In vitro studies using rat liver microsomes have shown that 4-tert-octylphenol is efficiently glucuronidated, with its rate of glucuronidation (Vmax) being twice as high as that of its linear isomer, 4-n-octylphenol epa.gov. The UDP-glucuronosyltransferase isoform UGT2B1, which is expressed in the liver, has been identified as a key enzyme in the glucuronidation of 4-tert-octylphenol epa.gov.

In silico predictions suggest a high activity of 4-tert-octylphenol towards cytochrome P450 (CYP450) isoenzymes, which are crucial for the initial hydroxylation step mdpi.com. Further research in human populations has indicated that genetic variations, or polymorphisms, in specific CYP450 genes—notably CYP2C9, CYP2C19, and CYP1A1—can interact with 4-tert-octylphenol exposure to influence health outcomes, suggesting the involvement of these enzymes in its metabolism researchgate.net. Beyond these primary metabolic pathways, low-dose exposure in mice has been shown to disturb the metabolism of nucleic acids and amino acids in the liver nih.govnih.gov. The glucuronidated metabolites of 4-tert-octylphenol are readily excreted into the bile epa.gov.

Endocrine Disrupting Effects in Mammalian Models

4-tert-octylphenol is recognized as an endocrine-disrupting chemical, primarily due to its ability to mimic the effects of estrogen mdpi.comnih.govresearchgate.net.

The estrogenic activity of 4-tert-octylphenol stems from its direct interaction with steroid hormone receptors. In vitro receptor binding assays have demonstrated that this compound can compete with [3H]-estradiol for binding to the estrogen receptor (ER) nih.govresearchgate.net. While it is considered a weak estrogen agonist, its binding affinity is significant frontiersin.org. Studies have also shown that 4-tert-octylphenol exhibits a weak affinity for the progesterone (B1679170) receptor nih.govresearchgate.netoup.com. In vivo studies confirm this estrogenic activity; administration to rats resulted in a dose-dependent estrogenic response in the female reproductive tract nih.gov.

Receptor Binding Affinity of 4-tert-octylphenol

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Estrogen Receptor | 0.7 μM | oup.com |

| Progesterone Receptor | 1.2 - 3.8 μM | nih.govresearchgate.netoup.com |

Exposure to 4-tert-octylphenol has been shown to adversely affect the male reproductive system in animal models. In studies involving male rats, oral administration of the compound led to a reduction in the size and weight of the testes, epididymis, and prostate researchgate.netnih.gov. Histopathological examination revealed damage to spermatogenic cells and Sertoli cells researchgate.netnih.gov.

Functional parameters of male fertility are also impacted. Research has documented decreased testicular sperm counts, reduced daily sperm production, and impaired sperm motility in rats exposed to 4-tert-octylphenol researchgate.netnih.gov. In pubertal mice, exposure resulted in a significant reduction in testicular mass, structural damage to the seminiferous tubules, and a decline in sperm quality nih.gov. Furthermore, these physical and cellular changes are accompanied by hormonal alterations, including decreased serum levels of testosterone and estradiol (B170435) in mice nih.gov. Studies on in utero exposure in rats have found that maternal administration of 4-tert-octylphenol can cause histological abnormalities in the testis and epididymis, as well as atrophy of prostate gland tubules in the offspring when they reach adulthood nih.gov. This prenatal exposure was also linked to a significant increase in the percentage of abnormal sperm nih.gov.

Effects of 4-tert-octylphenol on the Male Reproductive System in Rodents

| Affected Parameter | Observed Effect | Animal Model | Reference |

|---|---|---|---|

| Organ Weight | Reduced weight of testis, epididymis, and prostate | Rat | researchgate.netnih.gov |

| Testicular Histology | Damage to spermatogenic and Sertoli cells; structural damage to seminiferous tubules | Rat, Mouse | researchgate.netnih.govnih.gov |

| Sperm Count & Production | Decreased testicular sperm numbers and daily sperm production | Rat | researchgate.netnih.gov |

| Sperm Quality | Reduced sperm motility; increased percentage of abnormal sperm | Rat, Mouse | nih.govnih.govnih.gov |

| Hormone Levels | Decreased serum testosterone and estradiol | Mouse | nih.gov |

| Prostate Gland | Atrophy of tubules | Rat (following in utero exposure) | nih.gov |

In female mammalian models, 4-tert-octylphenol disrupts normal reproductive function. Subcutaneous administration in female rats led to the disappearance of normal estrous cyclicity, with higher doses causing a state of persistent estrus nih.gov. This disruption of the reproductive cycle was also observed as long periods of extended diestrus nih.govresearchgate.net. As a result of its estrogenic properties, 4-tert-octylphenol induces a uterotrophic effect, meaning it increases uterine weight, which is a standard indicator of estrogenic activity nih.govoup.com.

Effects of 4-tert-octylphenol on the Female Reproductive System in Rodents

| Affected Parameter | Observed Effect | Animal Model | Reference |

|---|---|---|---|

| Estrous Cyclicity | Disappearance of normal cyclicity; persistent estrus; extended diestrus | Rat | nih.govresearchgate.netnih.gov |

| Uterine Weight | Increased uterine weight (uterotrophic effect) | Rat | nih.govoup.com |

| Fertility Outcome | Significantly increased post-implantation loss | Rat | nih.gov |

| Embryo Implantation | Significantly reduced number of implantation sites | Mouse | mdpi.com |

| Hormone Levels | Decreased serum 17beta-estradiol | Rat | nih.gov |

Reproductive System Toxicity

Adverse Effects on Oxytocin and hCG Production in Pregnant Rats

Research into the effects of 4-tert-octylphenol (OP), a closely related compound, on pregnant rats has revealed significant alterations in key hormones essential for pregnancy and labor. nih.govnih.gov A study investigating the impact of OP exposure found that it interferes with the regulation of oxytocin (OT) and human chorionic gonadotropin (hCG) in the pituitary gland. nih.govnih.gov

These findings suggest that exposure to such endocrine-disrupting chemicals during pregnancy could potentially lead to reduced uterine contractile ability, which may result in adverse outcomes such as metratonia (uterine atony after childbirth), bradytocia (slow labor), and uterine leiomyomata (fibroids). nih.govnih.gov

| Parameter | Effect of 4-tert-octylphenol (OP) Exposure | Reference |

|---|---|---|

| Oxytocin (OT) mRNA Expression (Pituitary) | Increased | nih.gov |

| hCG mRNA Expression (Pituitary) | Increased | nih.gov |

| Oxytocin (OT) Production (Placenta) | No significant change | nih.gov |

| hCG Production (Placenta) | No significant change | nih.gov |

| Uterine Contraction Activity | Significantly reduced | nih.govnih.gov |

Adrenal Gland Histopathology and Function

Exposure to 4-tert-octylphenol during the fetal period has been shown to cause detrimental effects on the adrenal glands of offspring in adulthood. nih.gov Studies on rats have demonstrated that maternal exposure to this compound can lead to significant histopathological changes in the adrenal glands of their offspring. nih.govscirp.org

In one study, pregnant rats were treated with 4-tert-octylphenol, and the adrenal glands of their male offspring were examined at puberty. scirp.org The results indicated severe histological alterations in the adrenal cortex. scirp.org Furthermore, examination of the adrenal medulla revealed large areas of necrosis and cellular degradation. scirp.org Another study reported a decrease in the relative organ weight of the adrenal glands in male rat offspring exposed to a high dose of the compound during gestation. nih.gov These findings suggest that fetal exposure to octylphenol (B599344) can have lasting negative impacts on the structure of the adrenal gland. nih.gov

| Adrenal Gland Region | Observed Histopathological Changes | Reference |

|---|---|---|

| Cortex | Severe histological changes, cellular distortion, cytoplasmic degradation, and necrosis of cells and nuclei. | scirp.org |

| Medulla | Large areas of necrosis and cell degradation. | scirp.org |

| Overall Gland | Decreased relative organ weight in male offspring at high doses. | nih.gov |

Neurodevelopmental and Neurobehavioral Toxicity

Impacts on Neuronal Proliferation and Apoptosis in Brain Development

Perinatal exposure to 4-tert-octylphenol has been found to disrupt brain development by affecting fundamental cellular processes. nih.govresearchgate.netnih.gov Research using both in vitro primary cortical neuron cultures and in vivo studies in mice has demonstrated that this compound impairs neuronal progenitor proliferation. nih.govresearchgate.net Specifically, it reduces the presence of bromodeoxyuridine (BrdU), a marker for proliferating cells, as well as the mitotic markers Ki67 and phospho-histone H3. nih.govresearchgate.net

In addition to inhibiting the proliferation of new neurons, 4-tert-octylphenol also induces apoptosis, or programmed cell death, in neuronal progenitor cells. nih.govresearchgate.net This was observed in the brains of offspring from mice treated with the compound. nih.govresearchgate.net The combination of reduced neuronal proliferation and increased apoptosis during the critical window of brain development can lead to significant structural and functional deficits. nih.gov

Alterations in Axonal and Dendritic Morphology

The detrimental effects of 4-tert-octylphenol extend to the structural development of individual neurons. nih.govnih.gov Studies on primary cortical neuron cultures have shown that treatment with this compound leads to a decreased length of both axons and dendrites. nih.govresearchgate.netnih.gov Interestingly, while the length of these neuronal processes was reduced, an increased number of primary and secondary dendrites was also observed. nih.govresearchgate.netnih.gov These morphological alterations can disrupt the formation of proper neural circuits and interfere with normal communication between neurons.

Subsequent Cognitive, Social, and Motor Behavioral Deficits

The neurodevelopmental disruptions caused by 4-tert-octylphenol exposure have been linked to a range of behavioral abnormalities in mice. nih.govresearchgate.netnih.gov Offspring from dams treated with the compound exhibited significant deficits in social behavior, including reduced sniffing time in social interaction tests. nih.gov

Cognitive functions were also impaired, with evidence of spatial memory and learning impairments. nih.gov Furthermore, these mice displayed increased anxiety-like behavior and altered locomotor functions. nih.govresearchgate.net Taken together, these findings suggest that perinatal exposure to 4-tert-octylphenol can lead to a cascade of events, starting with disruptions in neuronal development and culminating in abnormal cognitive, social, and motor behaviors. nih.govnih.gov

| Area of Impact | Specific Findings | Reference |

|---|---|---|

| Neuronal Proliferation | Reduced BrdU, Ki67, and phospho-histone H3, indicating decreased proliferation. | nih.govresearchgate.net |

| Neuronal Apoptosis | Increased apoptosis in neuronal progenitor cells. | nih.govresearchgate.net |

| Neuronal Morphology | Decreased length of axons and dendrites; increased number of primary and secondary dendrites. | nih.govresearchgate.netnih.gov |

| Cognitive Behavior | Spatial memory and learning impairments. | nih.gov |

| Social Behavior | Deficits in social interaction, including reduced sniffing time. | nih.gov |

| Motor and Affective Behavior | Increased anxiety-like behavior and altered locomotor functions. | nih.govresearchgate.net |

Immunomodulatory Effects

The immune system is another target of 4-tert-octylphenol's disruptive capabilities. Research has shown that this compound can exert immunomodulatory effects, potentially influencing allergic and inflammatory responses. mdpi.comnih.gov

One study demonstrated that 4-tert-octylphenol enhances the production of interleukin-4 (IL-4) in antigen-primed T cells in a dose-dependent manner. nih.gov IL-4 is a key cytokine involved in the development of allergic immune responses. In vivo treatment with this compound also led to a significant increase in IL-4 production in T cells and elevated levels of IgE, an antibody associated with allergic reactions, in the sera of antigen-primed mice. nih.gov These findings suggest that 4-tert-octylphenol promotes IL-4 production in T cells through the stimulation of calcineurin-dependent NF-AT activation. nih.gov

Furthermore, in vitro studies using human keratinocyte (HaCat) cells have indicated that 4-tert-octylphenol has the potential for skin-sensitization and immunomodulatory effects. mdpi.com

T-cell Responses and Interleukin-4 Production

No studies were identified that specifically investigated the effects of 2-Methyl-4-tert-octylphenol on T-cell responses or the production of interleukin-4.

Macrophage Activity and Inflammatory Pathways

There is no available research specifically detailing the impact of This compound on macrophage activity or associated inflammatory pathways.

Other Systemic and Organ-Specific Toxicities

Skeletal Development Abnormalities (e.g., cortical bone growth inhibition)

No scientific literature was found that examines the effects of This compound on skeletal development or cortical bone growth.

Advanced Analytical Methodologies for 2 Methyl 4 Tert Octylphenol Research

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step for the reliable analysis of 2-Methyl-4-tert-octylphenol, ensuring the removal of interfering substances and the preconcentration of the target analyte.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and cleanup of this compound from aqueous and biological matrices. epa.govanalis.com.my This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. The choice of sorbent is crucial for achieving high recovery rates. For instance, polymeric sorbents are often used for the extraction of polar organic compounds from water. epa.gov In the analysis of related alkylphenols like 4-tert-octylphenol (B29142) in human blood serum, a hybrid solid-phase extraction-precipitation technology (Hybrid SPE-PPT) has been utilized. nih.gov For the determination of alkylphenols in milk, supported liquid extraction (SLE) cartridges have been used to minimize matrix effects. mdpi.com A study on the analysis of alkylphenols in river water optimized SPE conditions, including sample loading volume and elution solvents, to achieve good recovery. analis.com.my

| Matrix | Sorbent Type | Elution Solvent | Analyte(s) | Recovery (%) |

|---|---|---|---|---|

| River Water | Not Specified | Methanol and Acetone (1:1, v/v) | 4-Octylphenol (B30498) and 4-Nonylphenol (B119669) | 41.0 - 114 |

| Human Blood Serum | Hybrid SPE-PPT | Not Specified | Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol | Not Specified |

| Milk | Chem Elut S (SLE) | Dichloromethane | 4-tert-octylphenol, 4-n-octylphenol mono-ethoxylate, 4-n-octylphenol, and 4-n-nonylphenol | >70 |

Liquid-Liquid Extraction (LLE) is a conventional method for the separation of compounds based on their differential solubilities in two immiscible liquid phases. In the analysis of p-tert-octylphenol in blood and tissue samples, LLE with methyl tert-butyl ether has been successfully applied. oup.comresearchgate.net The pH of the sample is often adjusted to optimize the extraction efficiency. oup.com For water samples, n-hexane has been used as the extraction solvent for the analysis of alkylphenols. thermofisher.com

In recent years, microextraction techniques have gained prominence due to their reduced solvent consumption, lower cost, and simplicity. jfda-online.com Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been applied to the extraction of phenolic compounds from environmental water samples. arcjournals.org This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution and a high surface area for efficient extraction. arcjournals.org While specific applications of in-tube dispersive liquid-liquid microextraction for this compound are not extensively detailed, the principles of DLLME are applicable to its extraction. jfda-online.comarcjournals.org

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of this compound, providing the necessary separation from other compounds prior to detection.

Gas Chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for the determination of this compound and related compounds. epa.govoup.comoiv.intnih.gov GC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of the analyte even at trace levels. oup.com Derivatization is sometimes employed to improve the chromatographic properties and sensitivity of phenolic compounds. oup.com

GC-MS/MS, or tandem mass spectrometry, further enhances selectivity and reduces matrix interference by monitoring specific precursor-to-product ion transitions. thermofisher.comoiv.int This is particularly useful for complex matrices. thermofisher.com The use of a programmed temperature vaporizing (PTV) multimode injection system can optimize the transfer of the sample into the analytical column. thermofisher.com

| Technique | Column | Oven Temperature Program | Detector | Application |

|---|---|---|---|---|

| GC-MS | Varian VF-5ms | Not Specified | MS (Single Ion Monitoring) | Determination of p-tert-octylphenol in blood and tissues |

| GC-MS/MS | Thermo Scientific TRACE™ 1310 with TSQ™ Duo* | Not Specified | Triple Quadrupole MS (SRM mode) | Analysis of alkylphenols in food and environmental samples |

| GC-MS | 5MS UI 30 m x 0.25 mm x 0.25 μm | 50°C, then 10 °C/min up to 300 °C, hold for 3 min | MS (SIM) | Determination of alkylphenols in wines |

Liquid Chromatography (LC) is another cornerstone technique for the analysis of this compound, particularly due to its suitability for polar and thermally labile compounds. analis.com.mynih.govmdpi.comlcms.cz High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a cost-effective method for the quantification of alkylphenols. mdpi.com The DAD detector provides spectral information, aiding in peak identification. mdpi.com

For enhanced sensitivity and selectivity, LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred choice. analis.com.mynih.govlcms.czepa.gov These techniques are capable of detecting and quantifying this compound at very low concentrations. nih.govepa.gov The optimization of electrospray ionization (ESI) parameters is crucial for achieving low limits of detection in LC-MS/MS analysis. nih.gov

| Technique | Column | Mobile Phase | Detector | Application |

|---|---|---|---|---|

| HPLC-DAD | Not Specified | Not Specified | Diode Array Detector (DAD) | Quantification of alkylphenols in milk |

| LC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry (MS/MS) | Simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol in human blood serum |

| HPLC-PDA | Not Specified | Acetonitrile and deionized water (80:20, v/v) | Photometric Diode Array (PDA) | Determination of 4-octylphenol and 4-nonylphenol in river water |

| LC-MS/MS | Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 x 50 mm) | A: 2 mM ammonium (B1175870) acetate (B1210297) in water; B: 2 mM ammonium acetate in acetonitrile | Tandem Mass Spectrometry (MS/MS) | Analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), typically coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone for the analysis of this compound. researchgate.netnih.gov This approach provides robust, sensitive, and selective determination of the analyte. researchgate.netnih.gov The choice between GC-MS and LC-MS often depends on the sample matrix, the required sensitivity, and whether derivatization is desirable. While GC-MS is a well-established and robust technique, it often requires a derivatization step to improve the volatility of phenolic compounds like this compound. dphen1.comnih.gov LC-MS/MS, on the other hand, can often analyze the compound directly, providing high throughput and specificity. perkinelmer.comusgs.gov

Single quadrupole mass spectrometers, frequently used with GC in selected ion monitoring (SIM) mode, offer a cost-effective and reliable method for quantifying this compound in less complex samples. nih.gov However, for intricate matrices such as biological fluids or environmental extracts, tandem mass spectrometry (MS/MS) provides superior selectivity and reduces background noise. nih.govthermofisher.com

Tandem MS, available in instruments like triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometers, involves the selection of a specific precursor ion (typically the molecular ion of the analyte) in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. thermofisher.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and the confidence in compound identification. thermofisher.comnih.gov Both LC-MS/MS and GC-MS/MS methods have been extensively developed for alkylphenols. perkinelmer.comthermofisher.comnih.govresearchgate.net For instance, LC-MS/MS is recognized as a highly effective and reliable method for analyzing alkylphenols due to its enhanced sensitivity and specificity. perkinelmer.com

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

|---|---|---|---|---|

| Octylphenols (OPs) | [M-H]⁻ 205.2 | 133.1 | LC-MS/MS | publisso.de |

| Nonylphenols (NPs) | [M-H]⁻ 219.2 | 133.1 | LC-MS/MS | publisso.de |

| 4-tert-Octylphenol | [M-H]⁻ 205.1596 | Not Specified | MS-MS | nih.gov |

High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) and Orbitrap, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability allows for the determination of the elemental composition of an analyte, greatly increasing the confidence in its identification. HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in environmental and biological analysis. The use of high-resolution instruments like quadrupole time-of-flight (qTOF) can aid in better structural elucidation and identification of isomers in complex samples. researchgate.net

This compound is one of several possible isomers of methyl-tert-octylphenol, and it exists alongside other octylphenol (B599344) isomers in technical mixtures and environmental samples. sigmaaldrich.com Since the biological activity can vary between isomers, analytical methods that can distinguish and quantify them individually are highly desirable. acs.org

Achieving isomer-specific quantification relies heavily on the chromatographic separation step preceding mass spectrometric detection. High-resolution capillary gas chromatography is a powerful tool for this purpose. For example, long capillary columns (e.g., 100 m) have been used to separate technical nonylphenol mixtures into more than 20 distinct isomer peaks. acs.org Similarly, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS offer even greater resolving power for complex isomeric mixtures. researchgate.net In liquid chromatography, specialized stationary phases, such as phenyl-hexyl or pentafluorophenyl columns, can provide the necessary selectivity to resolve positional isomers. researchgate.netmtc-usa.com

Development and Validation of Biomonitoring Assays

Biomonitoring assays involve measuring a chemical or its metabolites in biological specimens like urine, blood, or breast milk to assess human exposure. nih.govdphen1.com For this compound, this requires highly sensitive and robust analytical methods capable of handling complex biological matrices. researchgate.net The validation of these assays is critical to ensure the reliability and accuracy of the data generated. nih.govmdpi.com

Human exposure to this compound is typically at very low levels, resulting in concentrations in biological samples that are often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. researchgate.netnih.govnih.gov Therefore, analytical methods must be optimized for trace analysis.

Key strategies for lowering limits of detection (LOD) and quantification (LOQ) include:

Sample Preparation: Efficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte from a larger sample volume (e.g., several milliliters of urine). dphen1.comoup.com

Instrumentation: Utilizing tandem mass spectrometry (MS/MS) in MRM mode to minimize background noise and enhance sensitivity. nih.govthermofisher.com

Derivatization: For GC-MS analysis, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic behavior and ionization efficiency, leading to lower detection limits. dphen1.comnih.gov

| Analyte | Matrix | Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 4-tert-Octylphenol | Urine | Automated SPE-GC/MS | ~0.1 ng/mL | nih.gov |

| Alkylphenols | Serum | HPLC with fluorescence detection | 0.1-10.0 pg/mL | nih.gov |

| 4-tert-Octylphenol | Urine | LC-MS/MS | Quantitation limit of 2 µg/L (~2 ng/mL) | publisso.de |

| Octylphenol | Biota (Fish/Eggs) | LC-MS/MS | Quantitation limits of 4-22 ng/g | usgs.govresearchgate.net |

| Alkylphenols | Urine | UPLC-MS/MS | 0.02-0.90 ng/mL | oup.com |

Biological samples such as urine and blood contain a multitude of endogenous compounds (e.g., salts, proteins, lipids) that can interfere with the analysis of this compound. dphen1.comunt.edu These interferences, known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. mdpi.comfao.org

Effective sample preparation is the primary strategy to mitigate matrix effects. unt.edu Solid-phase extraction (SPE) is a widely used technique for cleaning up biological samples. researchgate.netdphen1.com It involves passing the sample through a cartridge containing a sorbent that retains the analyte of interest while allowing interfering substances to be washed away. dphen1.com In many biomonitoring studies, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is included prior to extraction. dphen1.comdphen1.com This is because in the body, phenolic compounds are often conjugated to form more water-soluble glucuronides and sulfates for excretion. The enzyme treatment cleaves these conjugates, releasing the parent phenol (B47542) for total exposure measurement. dphen1.comregulations.gov The use of isotopically labeled internal standards (e.g., ¹³C₆-labeled 4-tert-octylphenol) is also crucial. publisso.de These standards are chemically identical to the analyte but have a different mass. They are added to the sample at the beginning of the preparation process and co-elute with the analyte, allowing for accurate correction of any analyte loss during sample preparation and for variations in instrument response caused by matrix effects. publisso.dedphen1.com

Integration of Chemical Analysis with Bioassays

The integration of chemical analysis with bioassays is a powerful approach to link the presence and concentration of a specific chemical compound to its biological effects. This strategy, often referred to as effect-directed analysis (EDA), is crucial for understanding the potential environmental and toxicological impact of substances like this compound. EDA combines the selectivity and sensitivity of analytical techniques, such as chromatography and mass spectrometry, with the biological response information provided by various bioassays.

This integrated approach allows researchers to not only detect and quantify the presence of this compound in complex environmental matrices but also to simultaneously assess its biological activity, such as endocrine disruption. By correlating the chemical concentration with the observed biological effect, a more comprehensive risk assessment can be performed.

Bioassay-Guided Fractionation

A key technique in EDA is bioassay-guided fractionation. This process involves the separation of a complex environmental sample into multiple fractions using chromatographic methods like High-Performance Liquid Chromatography (HPLC). Each fraction is then subjected to a specific bioassay to identify which fractions elicit a biological response. The active fractions are subsequently analyzed using sensitive analytical instruments, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify the causative compounds.

While specific studies on the bioassay-guided fractionation of this compound are not extensively documented, the methodology has been widely applied to its structural isomers and other alkylphenols. For instance, this approach has been instrumental in identifying estrogenic compounds in wastewater effluents and other environmental samples.

In Vitro Bioassays for Endocrine Activity

A variety of in vitro bioassays are available to assess the endocrine-disrupting potential of chemicals. These assays are often used in conjunction with chemical analysis to provide a direct link between the concentration of a compound and its biological activity.

Yeast Estrogen Screen (YES)

The Yeast Estrogen Screen (YES) is a widely used in vitro bioassay to detect the estrogenic activity of chemicals. nih.govftb.com.hrd-nb.info This assay utilizes genetically modified yeast cells that contain the human estrogen receptor (hERα). d-nb.info When an estrogenic substance binds to the receptor, it triggers a cascade of events leading to the expression of a reporter gene, often resulting in a measurable color change. nih.govftb.com.hr

While direct studies on this compound are limited, research on the closely related isomer, 4-tert-octylphenol, has demonstrated its estrogenic activity using the YES assay. nih.govoup.com The estrogenic potential of a compound in this assay is often expressed relative to the potency of the natural hormone 17β-estradiol.

Table 1: Illustrative Data from Yeast Estrogen Screen (YES) for Estrogenic Compounds

| Compound | Analytical Method for Quantification | Bioassay | Endpoint | Result (Relative Potency to 17β-estradiol) |

| 17β-Estradiol | HPLC-DAD | YES | Estrogenic Activity | 1 |

| 4-tert-Octylphenol | GC-MS | YES | Estrogenic Activity | 1 x 10-4 |

| Bisphenol A | LC-MS/MS | YES | Estrogenic Activity | 1 x 10-4 |

Note: This table is illustrative and based on typical findings for these compounds. The relative potency can vary depending on the specific assay conditions.

Androgen Receptor (AR) Assays